3-Pyridinemethanol is a natural product found in Crocus sativus and Nicotiana tabacum with data available.
Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE.
3-Pyridinemethanol
CAS No.: 100-55-0
Cat. No.: VC0001427
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100-55-0 |
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Molecular Formula | C6H7NO |
Molecular Weight | 109.13 g/mol |
IUPAC Name | pyridin-3-ylmethanol |
Standard InChI | InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 |
Standard InChI Key | MVQVNTPHUGQQHK-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CO |
Canonical SMILES | C1=CC(=CN=C1)CO |
Boiling Point | 266.0 °C |
Melting Point | -6.5 °C |
Chemical and Physical Properties
Structural and Thermodynamic Characteristics
The molecular structure of 3-pyridinemethanol features a pyridine ring with a hydroxymethyl (-CHOH) substituent at the third carbon, conferring both aromatic stability and alcohol reactivity. Key thermodynamic properties include:
Property | Value | Source |
---|---|---|
Melting Point | -7 °C | |
Boiling Point | 154 °C at 28 mmHg | |
Density (25 °C) | 1.124 g/mL | |
Refractive Index () | 1.545 | |
Vapor Pressure (20 °C) | 0.342 Pa | |
pKa | 13.68 (predicted) | |
Water Solubility | 1000 mg/L |
The compound’s hygroscopic nature necessitates storage under inert atmospheres to prevent degradation . Its solubility in polar solvents, including full miscibility in water, facilitates its use in aqueous reaction systems .
Spectroscopic and Chromatographic Profiles
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NMR: The -NMR spectrum displays characteristic pyridine ring protons at δ 8.4–7.3 ppm and hydroxymethyl protons at δ 4.7 ppm.
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MS: Major fragmentation peaks at m/z 109 (M), 81 (pyridine fragment), and 53 (CHN) align with its structural decomposition .
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HPLC: Retention time of 6.2 min under C18 column conditions (ACN:HO = 70:30) .
Synthesis and Manufacturing
Catalytic Hydrogenation of 3-Cyanopyridine
The industrial-scale synthesis involves palladium-catalyzed hydrogenation of 3-cyanopyridine under acidic conditions :
Conditions:
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Catalyst: 5% Pd/C (0.1–0.5 mol%)
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Temperature: 10–15 °C
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Pressure: 3–5 psi H
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Yield: >95% after purification via n-butyl alcohol extraction .
Ruthenium-Catalyzed Transfer Hydrogenation
Alternative methods employ ruthenium complexes for ester reductions. For example, ethyl nicotinate undergoes hydrogenation using [RuCl(PPh)] in tetrahydrofuran (THF) at 100 °C under 38–76 bar H, achieving 90% yield .
Comparative Synthesis Routes
Method | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
Pd/C Hydrogenation | Pd/C | HCl/HO | 15 °C | 95% |
Ru-Complex Hydrogenation | RuCl(PPh) | THF | 100 °C | 90% |
Enzymatic Reduction | Alcohol dehydrogenase | Buffer | 37 °C | 78% |
Enzymatic routes, though less efficient, offer greener alternatives for pharmaceutical applications.
Pharmaceutical Applications
Vasodilatory Mechanisms
As the active ingredient in Roniacol® (Hoffmann-La Roche), 3-pyridinemethanol acts as a direct peripheral vasodilator by stimulating endothelial nitric oxide synthase (eNOS), increasing cyclic GMP levels, and relaxing vascular smooth muscle . Clinical studies demonstrate efficacy in treating vasospastic disorders, with a recommended oral dose of 50–100 mg thrice daily .
Histone Deacetylase (HDAC) Inhibitors
The hydroxymethyl group serves as a key pharmacophore in HDAC inhibitors such as Vorinostat derivatives. By chelating zinc ions at the enzyme active site, these compounds modulate gene expression in cancer cells, showing IC values of 0.2–1.5 μM in leukemia models .
Antineoplastic Agents
3-Pyridinemethanol derivatives inhibit checkpoint kinase 1 (Chk1), a target in DNA damage repair pathways. For example, (phenyl)(cyanopyrazinyl)urea analogs exhibit nanomolar potency (IC = 12 nM) in pancreatic cancer cell lines .
Agricultural and Material Science Applications
Agrochemical Formulations
Incorporation into neonicotinoid-like pesticides enhances systemic activity against aphids and whiteflies. Field trials show 80–90% pest mortality at 50 ppm concentrations, with low mammalian toxicity (LD > 2000 mg/kg) .
Polymer Precursors
The alcohol group undergoes esterification with acryloyl chloride to form crosslinkable monomers for UV-curable coatings. Copolymers with methyl methacrylate achieve glass transition temperatures () of 120–135 °C, suitable for automotive finishes .
Biochemical and Mechanistic Insights
Metabolic Pathways
Hepatic cytochrome P450 2E1 oxidizes 3-pyridinemethanol to nicotinic acid, which enters the kynurenine pathway. Urinary excretion studies in rats identify 3-pyridinecarboxylic acid as the primary metabolite (>60% within 24 h) .
Protein Interactions
Molecular docking reveals binding to albumin (K = 12 μM) and γ-aminobutyric acid (GABA) receptors (IC = 45 μM), suggesting secondary neuropharmacological effects .
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